molecular formula C12H14F3NO B13605207 3-(4-(Trifluoromethoxy)benzyl)pyrrolidine

3-(4-(Trifluoromethoxy)benzyl)pyrrolidine

Cat. No.: B13605207
M. Wt: 245.24 g/mol
InChI Key: QZFHXDQTRDYSCJ-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethoxy)benzyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a benzyl group that has a trifluoromethoxy group attached to the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethoxy)benzyl)pyrrolidine typically involves the following steps:

    Formation of the Benzyl Halide Intermediate: The starting material, 4-(Trifluoromethoxy)benzyl alcohol, is converted to the corresponding benzyl halide using a halogenating agent such as thionyl chloride or phosphorus tribromide.

    Nucleophilic Substitution Reaction: The benzyl halide intermediate is then reacted with pyrrolidine in the presence of a base such as potassium carbonate or sodium hydride to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethoxy)benzyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Azides or nitriles.

Scientific Research Applications

3-(4-(Trifluoromethoxy)benzyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the development of agrochemicals and materials science due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethoxy)benzyl)pyrrolidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Trifluoromethyl)benzyl)pyrrolidine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    3-(4-Methoxybenzyl)pyrrolidine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    3-(4-Chlorobenzyl)pyrrolidine: Similar structure but with a chloro group instead of a trifluoromethoxy group.

Uniqueness

3-(4-(Trifluoromethoxy)benzyl)pyrrolidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and other applications.

Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

3-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidine

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)17-11-3-1-9(2-4-11)7-10-5-6-16-8-10/h1-4,10,16H,5-8H2

InChI Key

QZFHXDQTRDYSCJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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